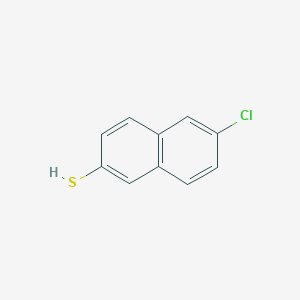

4-Fluoro-2-methylbenzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-2-methylbenzothiazole is a chemical compound utilized in diverse scientific research . Its unique properties make it valuable for studying reactions and synthesizing new compounds .

Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, which includes 4-Fluoro-2-methylbenzothiazole, is achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

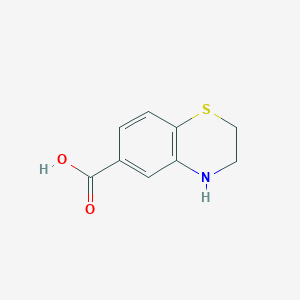

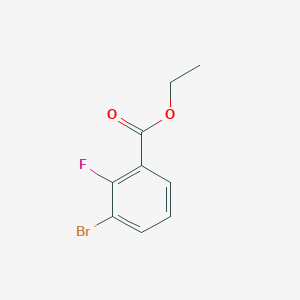

The molecular formula of 4-Fluoro-2-methylbenzothiazole is C8H6FNS . It’s a heterocyclic compound with a benzene ring and a thiazole ring .Chemical Reactions Analysis

Benzothiazole and its derivatives, including 4-Fluoro-2-methylbenzothiazole, can be used to construct fluorescent probes. The mechanism of these probes in detecting analytes includes photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), intramolecular charge transfer (ICT), and aggregation-induced emission (AIE) .Aplicaciones Científicas De Investigación

Synthesis and Cancer Imaging

- PET Cancer Imaging Agents : Fluorinated 2-arylbenzothiazoles, including derivatives of 4-Fluoro-2-methylbenzothiazole, show promise as PET cancer imaging agents. They are potent and selective against various cancer cell lines and can be used to image tyrosine kinase in cancers (Wang et al., 2006).

Antitumor Properties

- Selective Antitumor Activity : Fluorinated benzothiazoles, like 4-Fluoro-2-methylbenzothiazole, exhibit potent and selective antitumor properties. They are effective against breast, lung, and colon cancer cell lines (Bradshaw et al., 2002).

- Synthesis and Biological Properties : The synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, including 4-Fluoro-2-methylbenzothiazole, has been optimized for antitumor applications. These compounds show potent cytotoxic activity in vitro against sensitive human breast cancer cell lines (Hutchinson et al., 2001).

Thermochemical Studies

- Energetic Studies : An energetic study of derivatives, including 5-fluoro-2-methylbenzothiazole, has been conducted using calorimetric techniques and computational calculations, providing insights into their thermochemical properties (Silva et al., 2018).

Fluorometric Detection

- Detection of Aliphatic Thiols : A method for detecting aliphatic thiols using fluorometric high-performance liquid chromatography and pre-column derivatization with benzothiazole derivatives has been developed (Haj-Yehia & Benet, 2004).

Pharmaceutical Properties

- Amino Acid Prodrugs : Water-soluble L-lysyl- and L-alanyl-amide prodrugs of 2-(4-aminophenyl)benzothiazoles, which include fluorinated derivatives, have been synthesized to improve their pharmaceutical properties (Hutchinson et al., 2002).

Anticancer Agents Development

- Novel Aminothiazole-Paeonol Derivatives : Research on aminothiazole-paeonol derivatives, including fluorinated compounds, shows potential for developing anticancer agents, especially for gastrointestinal adenocarcinoma (Tsai et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

4-fluoro-2-methyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBYTBBEILWUMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2S1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-methylbenzothiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Ethylphenoxy)methyl]piperidine](/img/structure/B1318931.png)